molecular formula C9H11F2N B2360584 (2R)-2-(2,6-Difluorophenyl)propan-1-amine CAS No. 2248172-15-6

(2R)-2-(2,6-Difluorophenyl)propan-1-amine

Katalognummer: B2360584
CAS-Nummer: 2248172-15-6
Molekulargewicht: 171.191
InChI-Schlüssel: DXRJKFMENUPWMZ-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-(2,6-Difluorophenyl)propan-1-amine is a chiral amine featuring a 2,6-difluorophenyl group attached to a propane backbone, with the amine moiety at the terminal carbon. Its stereochemistry (R-configuration) and fluorine substitution pattern confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis.

Eigenschaften

IUPAC Name

(2R)-2-(2,6-difluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRJKFMENUPWMZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 2,6-Difluorophenylpropan-1-one

The ketone precursor is synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride in the presence of aluminum trichloride (AlCl₃). This electrophilic aromatic substitution proceeds regioselectively due to the electron-withdrawing effects of fluorine atoms, directing the acyl group to the para position relative to the fluorines.

Reaction Conditions:

  • Temperature: 0–5°C (exothermic reaction control)
  • Solvent: Dichloromethane (DCM)
  • Yield: ~65–70%

Stereoselective Reduction to (2R)-Alcohol Intermediate

The ketone is reduced to (2R)-2-(2,6-difluorophenyl)propan-1-ol using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). Borane-dimethyl sulfide (BH₃·SMe₂) serves as the stoichiometric reducing agent, achieving enantiomeric excess (ee) >98%.

Optimization Parameters:

  • Catalyst Loading: 10 mol%
  • Temperature: -20°C
  • Solvent: Tetrahydrofuran (THF)
  • Yield: 85–90%

Conversion to Amine via Gabriel Synthesis

The alcohol is converted to the corresponding amine through a three-step process:

  • Mesylation: Reaction with methanesulfonyl chloride (MsCl) in DCM.
  • Azide Displacement: Treatment with sodium azide (NaN₃) in dimethylformamide (DMF).
  • Staudinger Reduction: Triphenylphosphine (PPh₃) and hydrolysis yield the primary amine.

Critical Challenges:

  • Azide intermediates pose safety risks due to potential explosivity.
  • Racemization during mesylation requires stringent temperature control (<0°C).

Chiral Resolution of Racemic Amines

Racemic Synthesis via Leuckart Reaction

The Leuckart-Wallach reaction condenses 2,6-difluorophenylacetone with ammonium formate at elevated temperatures (150–200°C), producing racemic (2R/S)-2-(2,6-difluorophenyl)propan-1-amine.

Reaction Conditions:

  • Catalyst: None (thermal conditions)
  • Solvent: Excess ammonium formate
  • Yield: 50–60%

Diastereomeric Salt Formation for Resolution

Racemic amine is resolved using chiral resolving agents such as (R)-mandelic acid. The diastereomeric salts are crystallized from ethanol, yielding enantiomerically pure (2R)-amine.

Optimization Metrics:

  • Solvent: Ethanol/water (9:1 v/v)
  • Crystallization Cycles: 2–3 repetitions
  • ee Achieved: >99%

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

To enhance safety and efficiency, modern facilities employ continuous flow reactors for exothermic steps (e.g., Friedel-Crafts acylation). This minimizes thermal runaway risks and improves reproducibility.

Green Chemistry Alternatives

Recent advancements replace toxic reagents like AlCl₃ with heterogeneous catalysts (e.g., zeolites) in acylation steps, reducing waste generation.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield ee
Reductive Amination High stereoselectivity; fewer steps Requires expensive chiral catalysts 70–75% >98%
Chiral Resolution Cost-effective resolving agents Low initial yield; multiple crystallizations 50–60% >99%

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-(2,6-Difluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of electrophiles like halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted difluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(2,6-Difluorophenyl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: Used in the study of enzyme interactions and receptor binding due to its structural properties.

    Industrial Chemistry: Employed in the synthesis of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (2R)-2-(2,6-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The compound is compared to analogs based on fluorine substitution patterns, stereochemistry, and backbone modifications. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituent Positions Molecular Weight CAS Number Key Features
(2R)-2-(2,6-Difluorophenyl)propan-1-amine C9H11F2N 2,6-difluoro 171.19 Not explicitly listed Chiral R-configuration, terminal amine
1-(2,4-Difluorophenyl)propan-1-amine C9H11F2N 2,4-difluoro 171.19 623143-41-9 Isomeric fluorine positions, primary amine
2-(2,4-Difluorophenyl)propan-1-amine C9H11F2N 2,4-difluoro 171.19 1096815-88-1 Amine at C1, branched propane backbone
(R)-1-(2,6-Difluorophenyl)ethan-1-amine HCl C8H8F2N·HCl 2,6-difluoro 185.61 791098-84-5 Shorter backbone (ethane), hydrochloride salt
rac-(1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxamide C11H10F2N2O 2,6-difluoro 248.21 90643-87-1 Cyclopropane ring, carboxamide group

Impact of Substituent Position and Stereochemistry

  • Fluorine Position : The 2,6-difluoro substitution in the target compound creates a symmetrical, electron-withdrawing environment, which may enhance binding to aromatic π-systems in biological targets compared to 2,4-difluoro isomers (e.g., CAS 623143-41-9 and 1096815-88-1). The latter’s asymmetric fluorine placement could alter dipole moments and solubility .
  • Stereochemistry : Enantiomeric purity is critical. For instance, (R)-1-(2,6-difluorophenyl)ethan-1-amine hydrochloride (CAS 791098-84-5) demonstrates how the R-configuration optimizes receptor interactions, whereas the S-enantiomer (CAS 1309598-68-2) may exhibit reduced activity .

Biologische Aktivität

(2R)-2-(2,6-Difluorophenyl)propan-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activity. This article explores its synthesis, biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.

The synthesis of (2R)-2-(2,6-Difluorophenyl)propan-1-amine typically involves several key steps:

  • Starting Material : The process begins with 2,6-difluorobenzaldehyde.
  • Reduction : The aldehyde is reduced to an alcohol using sodium borohydride.
  • Amination : The alcohol is converted to the amine using ammonia or an amine donor.
  • Resolution : Chiral resolution techniques are employed to isolate the (2R)-enantiomer.

This compound exhibits unique reactivity due to the positioning of the difluorophenyl group, influencing its interactions with biological targets.

The biological activity of (2R)-2-(2,6-Difluorophenyl)propan-1-amine is primarily attributed to its interaction with specific molecular targets:

  • Neurotransmitter Receptors : It may modulate neurotransmitter signaling pathways, impacting conditions such as depression and anxiety.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways, including dipeptidyl peptidase IV (DPP-IV), which is relevant for diabetes management .

Biological Activity and Therapeutic Potential

Research indicates that (2R)-2-(2,6-Difluorophenyl)propan-1-amine possesses several biological activities:

  • Antidepressant Effects : Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models by enhancing serotonin and norepinephrine levels.
  • Anticancer Properties : Its ability to inhibit key enzymes involved in cancer cell proliferation has been explored, particularly in the context of neurodegenerative diseases like Alzheimer's .

Case Studies

  • DPP-IV Inhibition :
    • A study highlighted the efficacy of (2R)-2-(2,6-Difluorophenyl)propan-1-amine as a DPP-IV inhibitor, demonstrating significant reductions in blood glucose levels in diabetic models .
  • Neuroprotective Effects :
    • Research showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative disease therapies .

Comparative Analysis

To better understand the unique properties of (2R)-2-(2,6-Difluorophenyl)propan-1-amine, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
(2R)-2-(3-Fluorophenyl)propan-1-amineSingle fluorine substitutionModerate antidepressant activity
(2R)-2-(4-Chlorophenyl)ethan-1-amineChlorine instead of fluorineAnticancer properties but less potent than target
(2R)-2-(5-Methylphenyl)propan-1-amineMethyl group on phenylEnhanced lipophilicity but lower receptor affinity

The difluorophenyl group in (2R)-2-(2,6-Difluorophenyl)propan-1-amine enhances its lipophilicity and metabolic stability compared to these analogs, contributing to its superior biological activity and therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for (2R)-2-(2,6-Difluorophenyl)propan-1-amine, and how can enantiomeric purity be ensured?

The synthesis typically involves asymmetric catalysis or resolution of racemic mixtures. For example, chiral auxiliaries or enzymes (e.g., lipases) can induce stereoselectivity during the reduction of ketone intermediates. Enantiomeric purity is validated using chiral HPLC or polarimetry, with retention times compared to standards (e.g., PubChem data for related compounds) . Reaction conditions (temperature, solvent, catalyst loading) are optimized to minimize racemization, as seen in protocols for structurally similar amines .

Q. How is the structural identity of (2R)-2-(2,6-Difluorophenyl)propan-1-amine confirmed?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the difluorophenyl group (δ ~110-160 ppm for aromatic carbons) and amine protons (δ ~1.5-2.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak at m/z 171.19 (C9_9H11_{11}F2_2N) .
  • X-ray crystallography : For crystalline derivatives (e.g., hydrochloride salts), bond angles and spatial arrangement are resolved, as demonstrated for analogous cyclopropanamine derivatives .

Q. What biological targets are associated with this compound, and how are binding assays designed?

(2R)-2-(2,6-Difluorophenyl)propan-1-amine is hypothesized to interact with neurotransmitter transporters (e.g., serotonin or dopamine receptors) due to its structural similarity to bioactive amines. Binding assays use radiolabeled ligands (e.g., 3^3H-paroxetine) in competitive inhibition studies. Cell membranes expressing target receptors are incubated with the compound, and Ki values are calculated via Scatchard plots . Negative controls include structurally related inactive isomers .

Advanced Research Questions

Q. How can contradictory data on metabolic stability be resolved for this compound?

Discrepancies often arise from differences in assay conditions (e.g., liver microsomes from different species). To address this:

  • Standardize protocols using human hepatocytes and LC-MS/MS to quantify metabolites.
  • Compare results with deuterated analogs to trace metabolic pathways (e.g., fluorophenyl ring vs. amine oxidation) .
  • Cross-validate findings with in silico tools like CYP450 inhibition models .

Q. What strategies mitigate stereochemical instability during formulation studies?

Racemization in aqueous solutions is minimized by:

  • Adjusting pH to stabilize the protonated amine form (e.g., pH < 4).
  • Using lyophilization to remove water and prevent hydrolysis.
  • Adding antioxidants (e.g., ascorbic acid) to prevent oxidative degradation, as shown in studies on chiral adamantyl amines .

Q. How are computational methods applied to predict the compound’s pharmacokinetics?

Molecular dynamics simulations and QSAR models predict:

  • Lipophilicity : LogP values are calculated using fragment-based methods (e.g., XLogP3) to estimate blood-brain barrier penetration .
  • Toxicity : ADMET predictors (e.g., ProTox-II) identify potential hepatotoxicity risks based on structural alerts (e.g., fluorine substitution patterns) .

Q. What experimental designs address low reproducibility in receptor binding studies?

  • Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding affinity.
  • Validate receptor expression levels via Western blotting in cellular models.
  • Include enantiomeric controls (e.g., (2S)-isomer) to rule out non-specific interactions .

Methodological Notes

  • Stereochemical Analysis : Chiral stationary phases (e.g., Chiralpak AD-H) are critical for separating enantiomers during purity checks .
  • Data Interpretation : Conflicting bioactivity data should be contextualized with orthogonal assays (e.g., functional cAMP assays vs. binding studies) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.